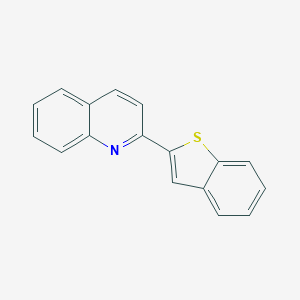
2-(1-Benzothiophen-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-2-yl)quinoline is a useful research compound. Its molecular formula is C17H11NS and its molecular weight is 261.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 2-(1-benzothiophen-2-yl)quinoline exhibit promising anticancer properties. A study demonstrated that arylated benzo[h]quinolines induce oxidative stress-mediated DNA damage in various cancer cell lines, including skin, lung, breast, and colon cancers. The compounds were found to inhibit cell growth effectively, with mechanisms involving the modulation of cyclin-dependent kinases and DNA repair pathways .
Antimalarial Properties
The compound has also been evaluated for its antimalarial activity. A study reported that quinoline-benzothiophene derivatives demonstrated efficacy against the chloroquine-sensitive strain of Plasmodium falciparum. Compounds with an amide linkage were particularly effective, showing greater potency than traditional treatments .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as tyrosine kinases. For instance, certain quinoline derivatives have been noted for their ability to inhibit C-Met, a receptor implicated in various neoplastic diseases .
Materials Science
Organic Semiconductors
this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structural features allow it to participate in π-π stacking interactions, which are crucial for the electronic properties of materials used in optoelectronic applications.
Photophysical Properties
Research into the photophysical characteristics of related benzothiophene-quinoline derivatives has revealed distinct mechanical and optical properties. For example, one derivative exhibited bright blue emission with a quantum yield of 0.15 and a lifetime of 1.00 ns, indicating its potential use in photonic devices .
Biological Research
Antimicrobial Activity
In addition to anticancer and antimalarial effects, compounds related to this compound have been investigated for antimicrobial properties. Various studies report significant activity against bacterial strains, suggesting potential therapeutic applications in treating infections .
Data Tables
Case Study 1: Anticancer Mechanism
A comprehensive study investigated the effects of arylated benzo[h]quinolines on human cancer cell lines. The research utilized MTT assays to assess cytotoxicity and molecular docking studies to elucidate binding interactions with target proteins like CDK2 and aromatase. The findings highlighted the role of these compounds in inducing DNA damage through oxidative stress pathways .
Case Study 2: Antimalarial Efficacy
In vitro assays were conducted on a series of quinoline-benzothiophene derivatives against P. falciparum. The results indicated that compounds with specific structural modifications exhibited enhanced efficacy compared to chloroquine, providing insights into structure-activity relationships essential for drug development in malaria treatment .
Propriétés
Numéro CAS |
85111-44-0 |
|---|---|
Formule moléculaire |
C17H11NS |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)quinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-15(18-14)17-11-13-6-2-4-8-16(13)19-17/h1-11H |
Clé InChI |
WIODVQPPNKPCJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
Key on ui other cas no. |
85111-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















